

A Technical Guide to Phenylglyoxylic acid-13C8: Molecular Profile, Synthesis, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Phenylglyoxylic acid-13C8**, an isotopically labeled form of a key metabolite of styrene. Its applications span metabolic research, environmental toxicology, and as a building block in pharmaceutical synthesis. This document details its molecular characteristics, analytical methodologies, and its role in biological pathways.

Molecular Profile and Physicochemical Properties

Phenylglyoxylic acid-13C8 is an isotopic analog of Phenylglyoxylic acid, where all eight carbon atoms have been replaced with the Carbon-13 (¹³C) isotope. This labeling makes it an invaluable tool for tracer studies in metabolic research and for use as an internal standard in quantitative mass spectrometry-based analyses. The fundamental structure consists of a phenyl group attached to a glyoxylic acid moiety.[1][2]

Structure and Identification:

- IUPAC Name: 2-((1,2,3,4,5,6-13C₆)cyclohexatrienyl)-2-oxoacetic acid[3]
- Synonyms: Benzoylformic Acid-13C8, α -Oxobenzeneacetic Acid-13C8, 2-Oxo-2-phenylacetic Acid-13C8[3]



Molecular Formula: ¹³C₈H₆O₃[3]

The following table summarizes the key physicochemical properties of both the ¹³C-labeled and unlabeled forms of Phenylglyoxylic acid.

| Property | Phenylglyoxylic acid-13C8 (Labeled) | Phenylglyoxylic acid (Unlabeled) |
|-------------------|--|--|
| Molecular Formula | ¹³ C ₈ H ₆ O ₃ [3] | C ₈ H ₆ O ₃ [1][4][5] |
| Molecular Weight | 158.073 g/mol [3] | 150.13 g/mol [1][2][4][5] |
| Exact Mass | 158.05853273 Da[3] | 150.031694049 Da[1] |
| Melting Point | Not available | 64-66 °C[2][6] |
| Boiling Point | Not available | 147-151 °C at 12 Torr[6] |
| Solubility | Not available | Soluble in DMSO (e.g., 30 mg/mL)[7] |
| Appearance | Not available | Colorless solid[2] |

Synthesis and Experimental Protocols

While specific synthesis protocols for the ¹³C-labeled version require ¹³C-labeled precursors, the fundamental chemical reactions are based on established methods for the unlabeled compound.

Synthesis Protocol: Hydrolysis of Benzoyl Cyanide

One common method for synthesizing Phenylglyoxylic acid is through the acid-catalyzed hydrolysis of benzoyl cyanide.[2][8]

Methodology:

- Reaction Setup: In a suitable reaction vessel, stir 13.1 grams (0.1 mol) of benzoyl cyanide with 70 mL of concentrated hydrochloric acid.[8]
- Reaction Conditions: Heat the mixture at 50°C for 18 hours.



- Workup: After cooling, pour the reaction mixture into 300 mL of water.[8]
- Extraction: Extract the aqueous mixture with chloroform.[8]
- Drying and Isolation: Dry the organic extract over sodium sulphate, evaporate the solvent, and distill the residue in vacuo to yield Phenylglyoxylic acid.[8] The resulting product can be further purified by recrystallization from ligroin.[8]

Note: For the synthesis of **Phenylglyoxylic acid-13C8**, this process would be adapted using ¹³C₈-labeled benzoyl cyanide.

Analytical Protocols

Phenylglyoxylic acid is a crucial biomarker for styrene exposure, and its quantification in biological matrices like urine is well-established.[1]

Protocol: HPLC Analysis in Urine A reliable method for the routine biological monitoring of styrene exposure involves High-Performance Liquid Chromatography (HPLC) with a diode array detector.[9]

- Sample Preparation: Urine samples are collected from exposed individuals.
- Chromatography: An HPLC system is used for separation.
- Detection: A diode array detector allows for the simultaneous measurement of Phenylglyoxylic acid and another styrene metabolite, mandelic acid, at different wavelengths.
 [9]
- Comparison: This HPLC method has shown results consistent with gas chromatography
 (GC) methods.[9]
- Stability Note: For storage, urine samples should be frozen at -18°C. At this temperature, no significant decrease in Phenylglyoxylic acid concentration was observed for up to 70 days.[9] In contrast, storage at 6°C can lead to a substantial reduction in concentration.[9]

Biological Pathways and Significance Metabolism of Styrene



Phenylglyoxylic acid is a major metabolite of styrene, a compound widely used in the manufacturing of polymers and plastics.[10][11] The primary metabolic pathway involves the enzymatic conversion of styrene in the liver and lungs.[11]

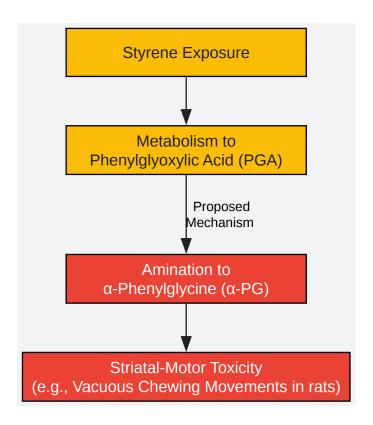


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Caption: Metabolic pathway of Styrene to Phenylglyoxylic acid.

Implication in Neurotoxicity

Exposure to high levels of styrene can lead to neurological symptoms, and its metabolite, Phenylglyoxylic acid (PGA), is believed to be a key mediator of these neurotoxic effects.[10] Research suggests that PGA contributes to striatal-motor toxicity, a finding relevant to the study of parkinsonian-like disorders.[10] The proposed mechanism involves the further amination of PGA to α -phenylglycine.[10]



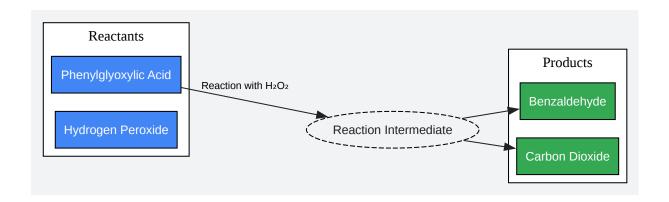
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Caption: Proposed neurotoxicity pathway of Styrene via Phenylglyoxylic acid.

Chemical Reactivity

Phenylglyoxylic acid undergoes decarboxylation, a reaction of significant interest in mechanistic studies. The use of hyperpolarized ¹³C NMR has been instrumental in studying this reaction in real-time and identifying non-observable reaction intermediates.[12]



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Caption: Decarboxylation of Phenylglyoxylic acid with hydrogen peroxide.

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